![molecular formula C22H23N5O4 B2982111 1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1904302-20-0](/img/structure/B2982111.png)
1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article focuses on the pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring, a carboxamide group, and a benzooxazepin moiety. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 342.36 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural motifs exhibit diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the compound's biological activities.
Anticancer Activity
A study focusing on the differentiation of acute myeloid leukemia (AML) cells highlighted the importance of compounds that induce differentiation rather than solely relying on cytotoxic effects. The compound under review was part of a phenotypic screen that identified small molecules capable of stimulating differentiation in AML cell lines. Notably, compounds with a benzooxazepin core were shown to upregulate CD11b expression and decrease cell proliferation in vitro .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | EC50 (nM) | Mechanism |
---|---|---|---|
OXS003976 | HL-60 | 950 | Differentiation induction |
OXS007002 | THP-1 | 620 | Differentiation induction |
Anti-inflammatory Activity
In another study focused on lipoxygenase (LOX) inhibition, derivatives of the compound were screened for their ability to inhibit LOX activity. The results indicated moderate inhibition relative to standard reference compounds . This suggests potential applications in treating inflammatory diseases.
Table 2: LOX Inhibition Data
Compound | Inhibition (%) | Reference Compound |
---|---|---|
1-(2-methoxyphenyl)... | 45 | Baicalein |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. The studies indicate that modifications at specific positions on the triazole and benzooxazepin moieties significantly affect potency and selectivity. For instance, variations in the substituents at the N-1 position of the triazole ring influenced both metabolic stability and biological efficacy .
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
- Differentiation Induction in AML : In vitro studies demonstrated that treatment with OXS003976 resulted in morphological changes characteristic of differentiation in AML cell lines. This indicates its potential as a therapeutic agent for AML .
- Inflammation Models : In vivo models assessing inflammation showed promising results with derivatives exhibiting significant reductions in inflammatory markers when administered prior to inflammatory stimuli .
属性
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-15-21(24-25-27(15)17-8-4-6-10-19(17)30-2)22(29)23-11-12-26-13-16-7-3-5-9-18(16)31-14-20(26)28/h3-10H,11-14H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNOAUIZYFEEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NCCN3CC4=CC=CC=C4OCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。